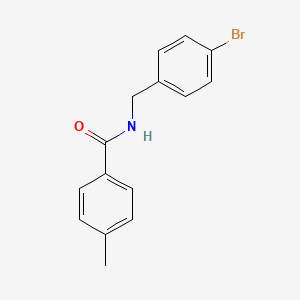

N-(4-Bromobenzyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Bromobenzyl)-4-methylbenzamide is an organic compound characterized by the presence of a bromobenzyl group attached to a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-4-methylbenzamide typically involves the reaction of 4-bromobenzylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: 4-Bromobenzyl alcohol or 4-bromobenzylamine.

Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4-Bromobenzyl)-4-methylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiproliferative properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-4-methylbenzamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

4-Bromobenzyl bromide: Used as an intermediate in organic synthesis.

4-Bromo-N-methylbenzylamine: Utilized in the synthesis of various organic compounds

Uniqueness

N-(4-Bromobenzyl)-4-methylbenzamide is unique due to its specific combination of a bromobenzyl group and a methylbenzamide moiety, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-Bromobenzyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Target Interactions

The compound exhibits potential interactions with various biological targets, primarily due to its ability to form hydrogen bonds and its lipophilic nature, which enhances membrane permeability. It is suggested that this compound may interact with receptors involved in several signaling pathways, particularly those related to cancer and inflammation .

Biochemical Pathways

Research indicates that similar compounds can influence multiple biochemical pathways, including apoptosis and cell proliferation. The bromine substituent may enhance the compound's reactivity, potentially leading to increased biological efficacy .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and survival .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Inhibition of EGFR |

| A549 | 15.0 | Induction of apoptosis |

| HeLa | 10.0 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Structure-Activity Relationship (SAR)

The presence of the bromobenzyl group is critical for enhancing the compound's biological activity. Modifications in the benzamide moiety have been explored to optimize potency and selectivity against specific targets. For instance, substitution patterns on the benzene ring can significantly affect binding affinity and efficacy against various receptors .

Case Studies

- In Vitro Studies : A study investigated the effect of this compound on MCF7 cells, revealing a significant reduction in cell viability at concentrations above 10 µM within 24 hours. This study highlighted the compound's potential as a lead candidate for breast cancer therapy .

- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to various RTKs. Results indicated favorable interactions with EGFR and HER2, suggesting a mechanism for its anticancer activity .

- Comparative Analysis : When compared with other known anticancer agents like imatinib and sorafenib, this compound showed comparable or superior activity against certain cancer cell lines, indicating its potential as an effective therapeutic agent .

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEDPCLNDJYFGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.